

Spectroscopic Profile of Benzofuran-2-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzofuran-2-carboxylic acid*

Cat. No.: *B160394*

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **benzofuran-2-carboxylic acid**, a key structural motif in many biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical and spectral data for **benzofuran-2-carboxylic acid** are summarized in the tables below for ease of reference and comparison.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.7	d	H-4 or H-7
~7.5	d	H-4 or H-7
~7.4	t	H-5 or H-6
~7.3	t	H-5 or H-6
~7.2	s	H-3
>10	br s	-COOH

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~164	C=O
~155	C-7a
~145	C-2
~128	C-3a
~127	C-5 or C-6
~124	C-5 or C-6
~122	C-4
~112	C-7
~110	C-3

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra including those from ChemicalBook.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid Dimer) ^[2]
~1600, ~1450	Medium	C=C stretch (Aromatic)
~1300-1000	Strong	C-O stretch
~950-910	Medium	O-H bend (Carboxylic Acid)
~900-675	Strong	C-H bend (Aromatic)

Data is characteristic for carboxylic acids and benzofuran structures and is consistent with spectra available from sources like the NIST WebBook.^[3]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
145	Medium	[M-OH] ⁺
117	Medium	[M-COOH] ⁺
89	High	[C ₆ H ₅ O] ⁺

Fragmentation pattern is based on electron ionization (EI) mass spectra. The molecular ion peak is observed at m/z 162.^{[4][5]}

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

- Sample Preparation: Accurately weigh 5-25 mg of **benzofuran-2-carboxylic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry 5 mm NMR tube.
- Homogenization: Vortex the sample to ensure a homogeneous solution.
- Instrumentation: Utilize a 400 MHz (for 1H) or 100 MHz (for 13C) NMR spectrometer, or equivalent.
- Setup: Insert the NMR tube into the spectrometer's probe. Perform locking and shimming of the magnetic field to ensure homogeneity.
- 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A greater number of scans will be necessary compared to the 1H NMR spectrum.
- Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at δ 2.50 for 1H and δ 39.52 for 13C).

Infrared (IR) Spectroscopy

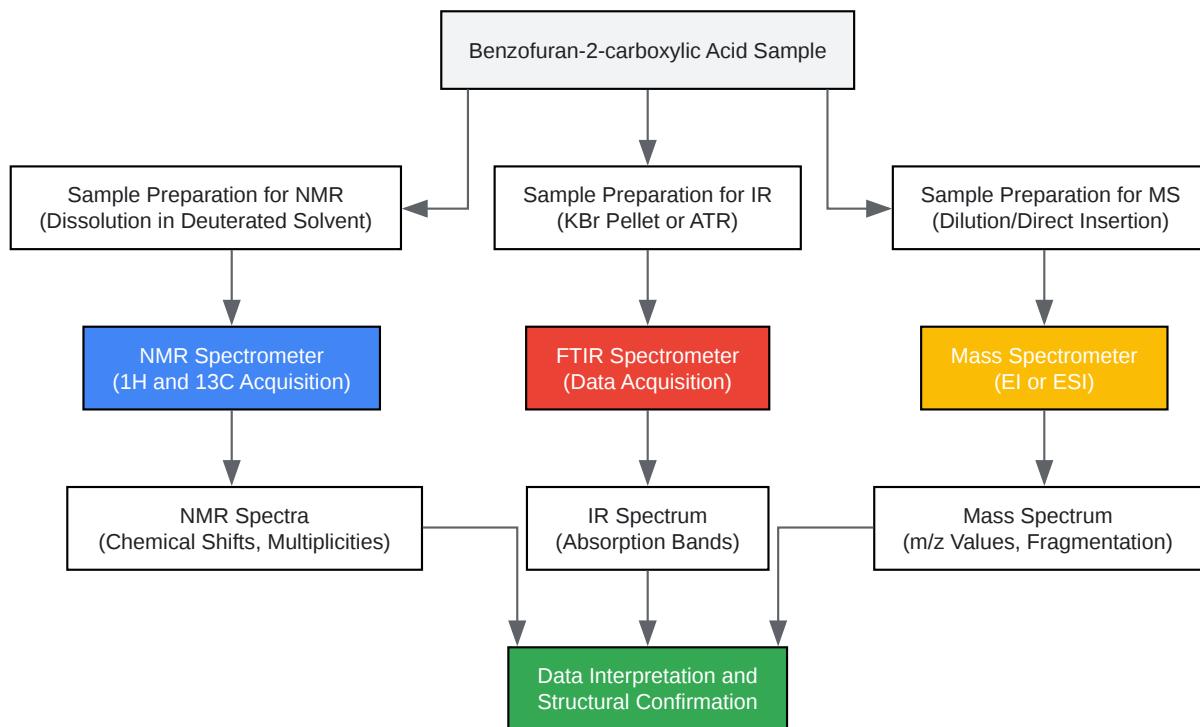
Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of **benzofuran-2-carboxylic acid** with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[4\]](#)

- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Place the KBr pellet in the sample holder and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of **benzofuran-2-carboxylic acid** into the mass spectrometer. This can be done via a direct insertion probe or through the output of a gas chromatograph (GC-MS).
- Ionization: In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum. The analysis is typically performed in full scan mode over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **benzofuran-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzofuran-2-Carboxylic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160394#spectroscopic-data-for-benzofuran-2-carboxylic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com